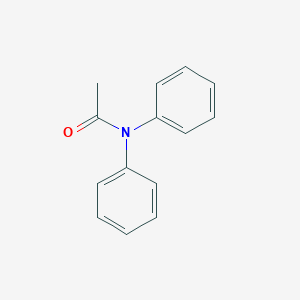

N,N-Diphenylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3133. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLYDESVXZKCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060165 | |

| Record name | Acetamide, N,N-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-87-9 | |

| Record name | N,N-Diphenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diphenylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N,N-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diphenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35M55LM81K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Diphenylacetamide molecular weight and formula

This document outlines the fundamental molecular characteristics of N,N-Diphenylacetamide, a compound of interest in various research and development applications. The following data provides a concise summary of its molecular formula and weight.

Quantitative Molecular Data

For researchers and professionals in drug development, precise molecular information is critical. The table below summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃NO | [1][2][3][4][5] |

| Molecular Weight | 211.26 g/mol | [1][2][4] |

| Linear Formula | CH₃CON(C₆H₅)₂ | [2] |

This compound, also known as N-Acetyldiphenylamine, is an amide with a distinct chemical structure.[1] Its molecular formula, C₁₄H₁₃NO, and molecular weight of 211.26 g/mol are foundational parameters for any experimental or theoretical work involving this compound.[1][2][4] The compound exists as a solid at 20°C.[1]

References

N,N-Diphenylacetamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of N,N-Diphenylacetamide, a compound of interest in various chemical and pharmaceutical research fields. This document summarizes its core characteristics, synthesis, and safety information, presented in a format tailored for scientific and research applications.

Core Physical and Chemical Properties

This compound is a white to light yellow crystalline solid.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for experimental and developmental work.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 519-87-9 | [1][2] |

| Molecular Formula | C₁₄H₁₃NO | [1][2] |

| Molecular Weight | 211.26 g/mol | [2][3] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Melting Point | 100-103 °C | [1][2][4][5][6] |

| Boiling Point | 130 °C at 0.02 mm Hg | [1][2][4][5] |

| Density (estimate) | 1.0694 - 1.125 g/cm³ | [2][4][5] |

| Refractive Index (estimate) | 1.5780 - 1.609 | [2][4] |

| pKa (predicted) | -3.21 ± 0.50 | [1][2] |

| LogP | 3.37120 | [4][5] |

Spectroscopic Data

| Spectrum Type | Solvent / Method | Key Peaks / Information | Reference |

| ¹H NMR | CDCl₃ (400 MHz) | Available | [4] |

| DMSO-d₆ (400 MHz, 60°C) | Available | [4] | |

| ¹³C NMR | DMSO-d₆ | Available | [4] |

| Infrared (IR) | KBr disc | Available | [4] |

| Nujol mull | Available | [4] | |

| Mass Spectrometry | Electron Ionization (EI) | Available | [3][4] |

Chemical Structure

The structure of this compound, featuring a central acetamide (B32628) group bonded to two phenyl rings, is crucial for understanding its reactivity and interactions.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

This compound can be synthesized through the chloroacetylation of diphenylamine (B1679370). This reaction involves the treatment of diphenylamine with chloroacetyl chloride.[7]

Synthetic Pathway

Caption: Workflow for the synthesis of a chloro-derivative of this compound.

This compound's N,N-disubstituted amide group allows it to act as a mono- or bidentate ligand, forming four-membered chelate rings with metals like palladium(II).[1][2][5][8]

Experimental Protocols

Synthesis of 2-chloro-N,N-diphenylacetamide

-

Materials: Diphenylamine, chloroacetyl chloride, toluene, crushed ice, ethanol.

-

Procedure:

-

Dissolve 0.04 M of diphenylamine in 200 ml of toluene.[7]

-

Add 0.04 M of chloroacetyl chloride to the solution.[7]

-

Reflux the reaction mixture for 4 hours.[7]

-

Pour the mixture into crushed ice.[7]

-

Allow the product to precipitate overnight.[7]

-

Filter the precipitate, wash it with cold water, and dry it.[7]

-

Recrystallize the crude product from ethanol to obtain pure 2-chloro-N,N-diphenylacetamide.[7]

-

Note: Detailed experimental protocols for the determination of the physical properties listed in the tables are not extensively available in the cited literature.

Safety and Handling

This compound is classified with the hazard codes Xi, indicating it is an irritant.[1][2]

-

Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[2][4]

-

Safety Statements: S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S37/39 - Wear suitable gloves and eye/face protection.[2]

-

Toxicity: It is considered moderately toxic by the intraperitoneal route. When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[4]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[9]

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound. The structured data and diagrams are intended to support researchers and professionals in their work with this compound. Further investigation into detailed experimental methodologies for physical property determination is recommended for specific application needs.

References

- 1. This compound CAS#: 519-87-9 [m.chemicalbook.com]

- 2. This compound CAS#: 519-87-9 [amp.chemicalbook.com]

- 3. This compound | C14H13NO | CID 10615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Acetamide,N,N-diphenyl- | CAS#:519-87-9 | Chemsrc [chemsrc.com]

- 6. This compound for synthesis 519-87-9 [sigmaaldrich.com]

- 7. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 519-87-9 [chemicalbook.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide on the Solubility of N,N-Diphenylacetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N-Diphenylacetamide in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for the quantitative determination of solubility. This allows researchers to generate precise solubility data for this compound in their specific solvents of interest.

Introduction to this compound

This compound is a tertiary amide with the chemical formula C₁₄H₁₃NO. At room temperature, it exists as a white to off-white crystalline solid.[1] The presence of two phenyl groups attached to the nitrogen atom significantly influences its physical and chemical properties, including its solubility.[1] Understanding the solubility of this compound is crucial for its application in various fields, including organic synthesis, pharmaceuticals, and materials science, as it dictates the choice of solvent for reactions, purification, and formulation.

Qualitative Solubility of this compound

Based on available information, this compound exhibits good solubility in several common organic solvents, while its solubility in water is limited. The general principle of "like dissolves like" suggests that its solubility will be higher in solvents with similar polarity.

Table 1: Qualitative Solubility of this compound

| Solvent Classification | Solvent Name | Qualitative Solubility |

| Polar Protic Solvents | Ethanol | Readily Soluble[1] |

| Polar Aprotic Solvents | Chloroform | Readily Soluble[1] |

| Non-Polar Solvents | Benzene | Readily Soluble[1] |

| Aqueous Solvents | Water | Sparingly Soluble[1] |

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Molecular Structure: The two bulky, non-polar phenyl groups contribute to its solubility in non-polar and weakly polar organic solvents. The polar amide group allows for some interaction with more polar solvents.

-

Solvent Polarity: As a relatively non-polar molecule, this compound is expected to be more soluble in non-polar and moderately polar solvents.

-

Temperature: The solubility of solids in liquids generally increases with temperature.[1] Therefore, heating the solvent can be a method to dissolve a larger amount of this compound.

-

Crystal Lattice Energy: The energy of the crystal lattice of this compound must be overcome by the solvation energy for dissolution to occur.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise, quantitative solubility data, direct experimental determination is necessary. The following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

High-purity this compound

-

Analytical grade organic solvent of choice

-

Temperature-controlled shaker or water bath

-

Sealed glass vials or flasks

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a sealed glass vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). The time required for equilibration may vary depending on the solvent and temperature and should be determined experimentally.

-

-

Sampling:

-

After equilibration, stop the agitation and allow the undissolved solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. The filter is essential to prevent any solid particles from being transferred.

-

Transfer the filtered solution to a pre-weighed vial.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to evaporate the solvent but well below the boiling point of this compound to avoid any loss of the solute.

-

Once the solvent is fully evaporated, dry the residue in a vacuum desiccator until a constant weight is achieved.

-

Weigh the vial containing the dry this compound residue.

-

Data Calculation and Presentation:

The solubility can be expressed in various units. The following diagram illustrates the logical relationship for calculating solubility.

Caption: Logical diagram for the calculation of solubility from experimental data.

Formulas for Calculation:

-

Mass of Solute (g): (Mass of vial + dry solute) - (Mass of empty vial)

-

Mass of Solution (g): (Mass of vial + solution) - (Mass of empty vial)

-

Mass of Solvent (g): (Mass of solution) - (Mass of solute)

-

Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) * 100

-

Solubility (g/L solution): (Mass of solute / Volume of solution withdrawn)

The results should be presented in a table, clearly stating the solvent, temperature, and the calculated solubility with appropriate units.

Conclusion

References

N,N-Diphenylacetamide: A Technical Overview of its Melting Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting point of N,N-Diphenylacetamide, a crucial physical property for its identification, purity assessment, and application in various scientific domains. The document outlines the established melting point range, presents a detailed experimental protocol for its determination, and illustrates key concepts through visual diagrams.

Physicochemical Data: Melting Point

The melting point of this compound is a well-documented and consistent physical constant. A comprehensive review of chemical literature and supplier specifications confirms the melting point range.

| Parameter | Value | Source(s) |

| Melting Point Range | 100-103 °C | [1][2][3][4][5][6] |

This narrow range is indicative of a substance that can be obtained in high purity. A significant deviation from this range or a broadening of the melting range would suggest the presence of impurities.

Experimental Protocol: Melting Point Determination by Capillary Method

The capillary method is a standard and widely accepted technique for the accurate determination of the melting point of a crystalline solid like this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent can depress the melting point.

-

If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

-

Capillary Tube Packing:

-

Press the open end of a capillary tube into the powdered sample.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.

-

The packed sample height should be approximately 2-3 mm.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Melting Point Determination:

-

Rapid Preliminary Measurement (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-20 °C per minute) to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.

-

Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Begin heating at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.

-

Record the Melting Range:

-

T1: The temperature at which the first drop of liquid is observed.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

The melting point is reported as the range T1 - T2.

-

-

Post-measurement:

-

Turn off the apparatus and allow it to cool.

-

Dispose of the used capillary tube in an appropriate glass waste container.

-

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: Experimental workflow for determining the melting point of this compound.

Caption: Logical relationship of factors influencing the melting point of a crystalline solid.

References

In-depth Technical Guide: ¹H and ¹³C NMR Spectral Analysis of N,N-Diphenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N,N-Diphenylacetamide. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. The guide presents quantitative spectral data in a clear, tabular format, details a standard experimental protocol for data acquisition, and includes visualizations to aid in understanding the molecular structure and experimental workflow.

Introduction to this compound

This compound, an amide derivative, is a compound of interest in organic synthesis and medicinal chemistry. Its structural framework, featuring a central acetamide (B32628) moiety bonded to two phenyl rings, presents a distinct set of signals in NMR spectroscopy. Accurate interpretation of these spectra is crucial for confirming its identity and purity. This guide provides the detailed ¹H and ¹³C NMR spectral data to facilitate this analysis.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data is presented with chemical shifts (δ) in parts per million (ppm), and for ¹H NMR, includes multiplicity and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Aromatic Protons |

| Data not available in search results | Data not available in search results | Data not available in search results | Methyl Protons (CH₃) |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ ppm) | Assignment |

| Data not available in search results | Carbonyl Carbon (C=O) |

| Data not available in search results | Aromatic Carbons (Quaternary) |

| Data not available in search results | Aromatic Carbons (CH) |

| Data not available in search results | Methyl Carbon (CH₃) |

Note: Specific, quantitative ¹H and ¹³C NMR data for this compound, including chemical shifts, multiplicities, and coupling constants, were not available in the provided search results. The tables above are structured to present such data once obtained from a spectral database or experimental analysis.

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard laboratory practices for solid organic compounds.

1. Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) to the vial. The choice of solvent may depend on the solubility of the compound and the desired spectral resolution.

-

Dissolution: Gently swirl the vial to ensure complete dissolution of the solid. If necessary, sonication can be used to aid dissolution.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

-

Tuning and Shimming: The spectrometer probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity is optimized by shimming on the deuterium (B1214612) lock signal of the solvent.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, as the ¹³C nucleus is less abundant and less sensitive than ¹H.

-

3. Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

-

Integration and Peak Picking: For ¹H NMR, the relative area of each signal is determined by integration. For both ¹H and ¹³C NMR, the precise chemical shift of each peak is determined.

Visualizations

The following diagrams provide a visual representation of the this compound molecule and a generalized workflow for NMR analysis.

Caption: Chemical structure of this compound with atom numbering.

Caption: Generalized workflow for NMR spectral analysis.

An In-depth Technical Guide to the FT-IR Spectrum Analysis of N,N-Diphenylacetamide

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum analysis of N,N-Diphenylacetamide, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental principles of FT-IR spectroscopy as applied to this tertiary amide, details experimental protocols, and presents a thorough interpretation of the spectral data.

Introduction to FT-IR Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[1] For this compound (C₁₄H₁₃NO), a tertiary amide, FT-IR analysis reveals characteristic vibrational modes of its constituent bonds.[2][3] Unlike primary and secondary amides, tertiary amides like this compound lack N-H bonds, which simplifies a specific region of the IR spectrum as they do not exhibit N-H stretching or bending vibrations.[4][5] The analysis, therefore, focuses on the carbonyl (C=O) stretching, C-N stretching, aromatic C-H and C=C stretching, and aliphatic C-H stretching and bending vibrations.

The number of vibrational modes for a non-linear molecule is calculated using the formula 3N-6, where N is the number of atoms.[6][7] For this compound (29 atoms), this results in 81 possible fundamental vibrations.

Experimental Protocols

Accurate FT-IR analysis is highly dependent on proper sample preparation.[8] The following are standard protocols for solid samples like this compound.

ATR is a popular technique for solid and liquid samples due to its minimal sample preparation.[8]

-

Protocol:

-

Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.[1][9]

-

Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from the instrument and environment.[1]

-

Place a small amount of powdered this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[1][9]

-

Apply pressure using the instrument's clamp to ensure firm and uniform contact between the sample and the crystal.[1][9]

-

Acquire the FT-IR spectrum of the sample. The typical scanning range for mid-IR is 4000-400 cm⁻¹.[1]

-

After analysis, clean the crystal surface thoroughly.

-

This traditional transmission method involves creating a solid pellet of the sample mixed with potassium bromide (KBr).[8]

-

Protocol:

-

Grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.[9][10]

-

Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar. The sample concentration in KBr should be between 0.2% and 1%.[9][10]

-

Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture and reduce particle size, which minimizes light scattering.[10]

-

Transfer the mixture to a pellet die.

-

Place the die under a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.[9]

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire the FT-IR spectrum.

-

FT-IR Spectrum Analysis and Peak Assignment

The FT-IR spectrum of this compound is characterized by several key absorption bands. The table below summarizes the expected vibrational modes and their corresponding wavenumbers.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 3000-2850 | Weak | Methyl (CH₃) Symmetric & Asymmetric Stretch |

| ~1670-1650 | Strong | Amide I: C=O Stretch (Carbonyl) |

| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1490 | Medium | CH₃ Asymmetric Bending |

| ~1370 | Medium | CH₃ Symmetric Bending (Umbrella Mode) |

| ~1350-1250 | Strong | Aromatic C-N Stretch |

| 780-680 | Strong | Aromatic C-H Out-of-Plane Bending |

Detailed Interpretation:

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): The peaks in this region are characteristic of the C-H stretching vibrations of the two phenyl rings.

-

Aliphatic C-H Stretch (3000-2850 cm⁻¹): These weak absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the acetyl methyl group.

-

Amide I Band (C=O Stretch, ~1670-1650 cm⁻¹): This is typically the most intense band in the spectrum of an amide and is due to the carbonyl group's stretching vibration. For tertiary amides, this band generally appears between 1680 and 1630 cm⁻¹.[4]

-

Aromatic C=C Ring Stretch (1600-1450 cm⁻¹): These absorptions, often appearing as a set of sharp bands, are due to the stretching vibrations within the phenyl rings.

-

Aliphatic C-H Bending (~1490 cm⁻¹ and ~1370 cm⁻¹): These bands correspond to the asymmetric and symmetric bending (umbrella mode) of the methyl group's C-H bonds.

-

Aromatic C-N Stretch (~1350-1250 cm⁻¹): A strong band in this region is characteristic of the stretching vibration of the bond between the aromatic ring carbon and the nitrogen atom.[5]

-

Aromatic C-H Out-of-Plane Bending (780-680 cm⁻¹): These strong absorptions are highly diagnostic of the substitution pattern on the benzene (B151609) rings. For monosubstituted rings, strong bands are expected in this region.

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule as a whole, arising from a combination of bending, rocking, and other skeletal vibrations.[11]

Visualizations

Caption: General workflow for FT-IR analysis of this compound.

Caption: Key functional groups and their FT-IR vibrational modes.

References

- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 2. This compound | C14H13NO | CID 10615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetamide, N,N-diphenyl- [webbook.nist.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jascoinc.com [jascoinc.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

Mass spectrometry of N,N-Diphenylacetamide and fragmentation patterns

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of N,N-Diphenylacetamide, with a focus on its electron ionization (EI) fragmentation patterns. This document is intended to serve as a valuable resource for researchers and professionals involved in analytical chemistry, pharmacology, and drug development who may encounter this compound in their work.

Mass Spectrum and Fragmentation Analysis

Under electron ionization (EI) at 70 eV, this compound (C₁₄H₁₃NO, MW: 211.26 g/mol ) exhibits a characteristic fragmentation pattern that allows for its unambiguous identification.[1][2] The mass spectrum is defined by a discernible molecular ion peak and a few dominant fragment ions resulting from specific cleavage pathways.

The molecular ion [M]•+ is observed at a mass-to-charge ratio (m/z) of 211.[1] The primary fragmentation route involves a retro-Diels-Alder-type rearrangement, leading to the expulsion of a neutral ketene (B1206846) molecule (CH₂=C=O) from the molecular ion. This is a common fragmentation pathway for N-acetylated compounds. This loss results in the formation of the base peak at m/z 169, which corresponds to the diphenylamine (B1679370) radical cation.

A subsequent fragmentation step involves the loss of a hydrogen radical (H•) from the m/z 169 ion, leading to the formation of a stable, even-electron ion at m/z 168. The high stability of the diphenylaminyl cation contributes to the significant abundance of this fragment.

Other minor fragments observed in the lower mass range of the spectrum can be attributed to the fragmentation of the phenyl rings, such as the phenyl cation at m/z 77.

Data Presentation: Key Fragment Ions

The major ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. The relative abundance is estimated from the NIST mass spectrum.

| m/z | Proposed Fragment Ion | Formula | Relative Abundance (%) |

| 211 | [M]•+ (Molecular Ion) | [C₁₄H₁₃NO]•+ | 30 |

| 169 | [M - CH₂CO]•+ | [C₁₂H₁₁N]•+ | 100 (Base Peak) |

| 168 | [M - CH₂CO - H]•+ | [C₁₂H₁₀N]+ | 95 |

| 77 | [C₆H₅]+ | [C₆H₅]+ | 15 |

| 43 | [CH₃CO]+ | [C₂H₃O]+ | 20 |

Proposed Fragmentation Pathway

The fragmentation cascade of this compound under electron ionization is depicted in the following diagram.

Caption: Proposed fragmentation pathway of this compound under EI-MS.

Experimental Protocols: GC-MS Analysis

The following protocol describes a general method for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS).

Instrumentation

-

Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer with electron ionization (EI) capability.

GC-MS Parameters

| GC Parameter | Setting |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature of 150 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, hold for 5 min. |

| MS Parameter | Setting |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-350 |

| Scan Rate | 2 scans/sec |

Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethyl acetate) at a concentration of 1 mg/mL.

-

Perform serial dilutions to obtain working solutions of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject 1 µL of the working solution into the GC-MS system.

Conclusion

The mass spectrometry of this compound under electron ionization provides a distinctive fragmentation pattern that is highly useful for its identification. The key fragmentation pathways involve the initial loss of a ketene molecule to form the base peak at m/z 169, followed by the loss of a hydrogen radical to yield the prominent ion at m/z 168. The experimental protocol and fragmentation data presented in this guide provide a solid foundation for the analysis of this compound in various research and development settings.

References

An In-depth Technical Guide on the Crystal Structure and Polymorphism of N,N-Diphenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diphenylacetamide is a chemical compound with significance in organic synthesis and as a potential scaffold in medicinal chemistry. An understanding of its solid-state properties, including its crystal structure and potential for polymorphism, is critical for its application, particularly in the pharmaceutical industry where such characteristics can influence bioavailability, stability, and manufacturability. This technical guide provides a comprehensive overview of the known crystal structure of this compound. While no specific polymorphic forms of this compound have been reported in the reviewed literature, this guide also details the standard experimental protocols for crystallographic analysis and polymorphism screening that would be essential for a thorough solid-state characterization of this compound.

Introduction

This compound (C₁₄H₁₃NO) is an amide derivative that has been noted in various chemical contexts. The spatial arrangement of its constituent atoms in the solid state, defined by its crystal structure, dictates many of its physical properties. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a crucial consideration for any compound intended for pharmaceutical use. Different polymorphs of the same compound can exhibit distinct melting points, solubilities, and dissolution rates, which can have profound implications for drug development and regulatory approval.

This guide summarizes the available crystallographic data for this compound and provides detailed methodologies for the experimental techniques used to characterize its crystal structure and investigate its potential for polymorphism.

Crystal Structure of this compound

The seminal work on the crystal structure of this compound was published by Krigbaum, Roe, and Woods in 1968. To date, this remains the primary crystallographic study of the compound. The crystallographic data from this study are summarized in Table 1. The compound crystallizes in the monoclinic space group P2₁/c.

Crystallographic Data

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.38 |

| b (Å) | 10.96 |

| c (Å) | 10.88 |

| α (°) | 90 |

| β (°) | 108.6 |

| γ (°) | 90 |

| Volume (ų) | 1173 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.195 |

Data sourced from Krigbaum, W. R., Roe, R.-J., & Woods, J. D. (1968). The crystal structure of this compound. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 24(10), 1304-1312.

Polymorphism of this compound

A thorough review of the scientific literature did not reveal any studies reporting the existence of polymorphic forms of this compound. The absence of such reports does not definitively preclude the existence of polymorphs. It is possible that the compound is monomorphic under standard crystallization conditions, or that a comprehensive polymorphism screen has not been conducted or published.

Given the importance of identifying all solid forms of a compound in development, a systematic polymorphism screen is highly recommended. The following sections detail the experimental protocols that should be employed for such an investigation.

Experimental Protocols

Single Crystal X-ray Diffraction (SC-XRD)

This technique is the gold standard for the unambiguous determination of a compound's crystal structure.

Objective: To determine the precise atomic arrangement, unit cell dimensions, and space group of a single crystal of this compound.

Methodology:

-

Crystal Growth:

-

Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) at a constant temperature.

-

Vapor diffusion by placing a vial containing a solution of the compound inside a sealed jar containing a more volatile solvent in which the compound is less soluble.

-

Cooling crystallization by slowly decreasing the temperature of a saturated solution.

-

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation.

-

Data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

-

Polymorphism Screening

A comprehensive polymorphism screen involves the crystallization of the compound under a wide variety of conditions to induce the formation of different solid forms.

Objective: To identify all accessible polymorphic forms, solvates, and hydrates of this compound.

Methodology:

-

Crystallization Techniques:

-

Solvent Variation: Crystallization from a diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points.

-

Temperature Variation:

-

Cooling crystallization at different rates (rapid and slow).

-

Evaporation at different temperatures.

-

-

Supersaturation Control:

-

Crash cooling of a saturated solution.

-

Anti-solvent addition.

-

-

Grinding: Mechanical stress induced by grinding the solid material can sometimes lead to polymorphic transformations.

-

Sublimation: Heating the solid under vacuum to induce a phase change to a gas, followed by condensation to a solid.

-

-

Characterization of Solid Forms:

-

Each solid form obtained is characterized by a combination of analytical techniques to determine if it is a new polymorph.

-

Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal events such as melting, crystallization, and solid-solid transitions. Different polymorphs will typically have different melting points and enthalpies of fusion.

-

Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature. It is particularly useful for identifying solvates and hydrates.

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can differentiate between polymorphs due to differences in their crystal lattice and molecular conformations.

-

Hot-Stage Microscopy (HSM): Allows for the visual observation of thermal events, such as melting and phase transitions, as a function of temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of the crystal structure and polymorphism of a compound like this compound.

Caption: A flowchart illustrating the experimental workflow for determining the crystal structure and screening for polymorphs of this compound.

Conclusion

The crystal structure of this compound has been established and is characterized by a monoclinic unit cell. At present, there is no published evidence of polymorphism for this compound. However, for any application where the solid-state properties are critical, a comprehensive polymorphism screen is a necessary step to ensure the selection and control of the desired solid form. The experimental protocols outlined in this guide provide a robust framework for such an investigation, employing a combination of crystallization techniques and solid-state analytical methods. Future research in this area would be valuable to fully elucidate the solid-state landscape of this compound.

Commercial Sources and Mechanistic Insights of N,N-Diphenylacetamide and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of N,N-Diphenylacetamide, a key chemical intermediate. Furthermore, it delves into the synthetic methodologies for its derivatives and explores their potential therapeutic applications, including detailed experimental protocols and a visualization of a proposed mechanism of action.

Commercial Availability of this compound

This compound is readily available from a variety of commercial suppliers, catering to the needs of researchers and drug development professionals. The following table summarizes the offerings from several prominent vendors, providing key quantitative data for easy comparison.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) | CAS Number | Melting Point (°C) |

| Sigma-Aldrich | 8205240025 | ≥98.0% (GC) | 25 g | $72.20 | 519-87-9 | 100-103 |

| TCI America | D0868 | >98.0% (GC) | 25 g | - | 519-87-9 | 100.0 - 104.0 |

| Aladdin Scientific | N159280-100g | ≥98% (N) | 100 g | $249.90 | 519-87-9 | - |

| BLD Pharmatech (via MilliporeSigma) | BL3H99C595AA | 98% | - | - | 519-87-9 | 100-103 |

| Chemsavers | 35001 | - | 100 g | $109.90 | 519-87-9 | 100 - 102 |

| Fluorochem | F099672 | - | 1 g - 100 g | £13.00 - £298.00 | 519-87-9 | - |

| Biosynth | AAA51987 | - | - | - | 519-87-9 | - |

Note: Prices are subject to change and may not include shipping and handling fees. Please visit the supplier's website for the most current information.

Experimental Protocols: Synthesis and Biological Evaluation of this compound Derivatives

While this compound itself is primarily a chemical intermediate, its derivatives have been explored for various biological activities. The following protocols, adapted from peer-reviewed literature, detail the synthesis of such derivatives and methods for their biological evaluation.

Protocol 1: Synthesis of 2-Chloro-N,N-diphenylacetamide[1]

This protocol describes the initial chloroacetylation of diphenylamine (B1679370), a common precursor for further derivatization.

Materials:

-

Diphenylamine

-

Toluene

-

Chloroacetyl chloride

-

Crushed ice

-

Cold water

-

Ethanol

Procedure:

-

Dissolve diphenylamine (0.04 M) in 200 mL of toluene.

-

Add chloroacetyl chloride (0.04 M) to the solution.

-

Reflux the reaction mixture for 4 hours.

-

Pour the reaction mixture into crushed ice.

-

Allow the mixture to stand overnight to facilitate product precipitation.

-

Filter the precipitate and wash it with cold water.

-

Dry the product and recrystallize it from ethanol.

Protocol 2: Synthesis of 2-Hydrazino-N,N-Diphenylacetamide[1]

This protocol details the conversion of the chloro-derivative to a hydrazino-derivative, a key step in creating a library of bioactive compounds.

Materials:

-

2-chloro-N,N-diphenylacetamide

-

Methanol

-

Ethanol

Procedure:

-

Stir 2-chloro-N,N-diphenylacetamide (0.002 M) in 100 mL of methanol.

-

Add hydrazine hydrate (0.004 M) to the mixture.

-

Reflux the reaction mixture for 48 hours.

-

Store the mixture in a refrigerator overnight.

-

Filter the resulting product and recrystallize it with ethanol.

Protocol 3: In-vitro Cytotoxicity Evaluation (MTS Assay)[2]

This protocol provides a general workflow for assessing the cytotoxic effects of N-phenylacetamide derivatives against cancer cell lines.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized N-phenylacetamide derivatives. Include a negative control (vehicle) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Synthesis and Potential Mechanism of Action

To further aid in the understanding of the synthesis and potential biological activity of this compound derivatives, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for creating bioactive this compound derivatives.

Caption: Proposed inhibition of COX enzymes by this compound derivatives.

Recent studies have investigated derivatives of 2-chloro-N,N-diphenylacetamide for their analgesic properties through the inhibition of cyclo-oxygenase (COX) enzymes.[1] Molecular docking studies suggest that these compounds may bind to the active sites of COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1] This proposed mechanism of action opens avenues for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) based on the this compound scaffold.

References

An In-depth Technical Guide to the Health and Safety of N,N-Diphenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for N,N-Diphenylacetamide. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment or the guidance provided in a substance-specific Safety Data Sheet (SDS).

Executive Summary

This compound is a chemical compound with applications in organic synthesis. This guide summarizes its known health and safety profile, including physical and chemical properties, hazard identification, handling procedures, and emergency measures. While specific quantitative toxicological data for this compound is limited in publicly available literature, this guide provides information on its known hazards, such as skin, eye, and respiratory irritation. For comparative purposes, toxicological data for structurally related compounds, N,N-Diethylphenylacetamide (DEPA) and N,N-Dimethylacetamide (DMAC), are also presented. Furthermore, detailed experimental protocols for key toxicological assays are provided to aid researchers in the evaluation of this and similar compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₃NO | [1] |

| Molecular Weight | 211.26 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 100-103 °C | [3] |

| Boiling Point | 130 °C at 0.02 mm Hg | [3] |

| Solubility | Moderately soluble in water | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Pictogram | Signal Word | Reference(s) |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | Warning | [1][2] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning | [1][2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | H335: May cause respiratory irritation | GHS07 | Warning | [1][2] |

Toxicological Data

Table 3: Summary of Acute Toxicity Data

| Substance | Route | Species | Value | Reference(s) |

| This compound | Intraperitoneal | - | Moderately toxic | [3] |

| N,N-Diethylphenylacetamide (DEPA) | Oral | Mouse | LD50: 900 mg/kg | [5] |

| Oral | Rat | LD50: 825 mg/kg | [5] | |

| Oral | Rabbit | LD50: 635 mg/kg | [5] | |

| Inhalation | Rat (male) | LC50 (4h): 1.451 mg/L | [6] | |

| Inhalation | Rat (female) | LC50 (4h): 1.375 mg/L | [6] | |

| N,N-Dimethylacetamide (DMAC) | Oral | Rat | LD50: 4300 mg/kg | [7] |

| Dermal | Rabbit | LD50: 2240 mg/kg | [7] | |

| Inhalation | Rat | LC50 (1h): 2475 ppm | [7] |

Repeated Dose Toxicity: No repeated dose toxicity data (e.g., No-Observed-Adverse-Effect Level - NOAEL) for this compound was found. For DMAC, repeated exposure has been shown to cause liver damage in workers and focal necrosis of the liver in rats.[8]

Experimental Protocols

This section details the methodologies for key toxicological assessments based on OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

-

Test System: Healthy, young adult albino rabbits.

-

Procedure:

-

Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

A 0.5 g sample of the test substance (if solid) or 0.5 mL (if liquid) is applied to a small area (approximately 6 cm²) of the skin and covered with a gauze patch and non-irritating tape.

-

The patch is left in place for 4 hours.

-

After 4 hours, the patch is removed, and the skin is gently cleansed to remove any residual test substance.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Observations are scored according to a graded scale.[9]

-

Workflow for Acute Dermal Irritation/Corrosion Test (OECD 404).

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Test System: Healthy, young adult albino rabbits.

-

Procedure:

-

The test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit.

-

The eyelids are gently held together for about one second.

-

The other eye remains untreated and serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Effects on the cornea, iris, and conjunctiva are scored.[5]

-

Workflow for Acute Eye Irritation/Corrosion Test (OECD 405).

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro assay is used to assess the mutagenic potential of a chemical.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.

-

Procedure:

-

The test substance, at various concentrations, is mixed with the bacterial tester strain in the presence and absence of a metabolic activation system (S9 mix from rat liver).

-

This mixture is plated on a minimal agar (B569324) medium lacking the specific amino acid required by the tester strain.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted.

-

A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[10]

-

Workflow for Bacterial Reverse Mutation (Ames) Test (OECD 471).

Putative Signaling Pathway for Irritation

In the absence of specific data for this compound, a putative signaling pathway for skin and eye irritation is proposed based on general mechanisms of chemical-induced irritation. This pathway is hypothetical and requires experimental validation.

Chemical irritants can induce cellular stress and damage, leading to an inflammatory response. This often involves the activation of signal transduction pathways that regulate the expression of pro-inflammatory cytokines and chemokines.

Putative Signaling Pathway for Chemical-Induced Irritation.

Safe Handling and Storage

-

Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.

-

Fire-Fighting Measures: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Wear self-contained breathing apparatus and full protective clothing.

-

Accidental Release: Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up and place in a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as needed.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if exposure limits are exceeded or if irritation is experienced.

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While specific quantitative toxicological data are limited, the available information indicates a need for appropriate engineering controls and personal protective equipment to minimize exposure. Further research is warranted to fully characterize its toxicological profile and to elucidate the specific molecular pathways involved in its biological effects. This guide provides a foundation for safe handling practices and a framework for further toxicological evaluation.

References

- 1. This compound | C14H13NO | CID 10615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file1.lookchem.com [file1.lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Diphenylamine - Wikipedia [en.wikipedia.org]

- 5. Acute oral toxicity of insect repellent N,N-diethylphenylacetamide in mice, rats and rabbits and protective effect of sodium pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute and subacute inhalation toxicity studies of a new broad spectrum insect repellent, N,N-diethylphenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

N,N-Diphenylacetamide: A Technical Guide to its Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-Diphenylacetamide, a tertiary amide of significant interest in synthetic chemistry. The document details its physicochemical properties, outlines key experimental protocols for its synthesis, and delves into its historical context, tracing its origins from the foundational period of organic chemistry. This guide is intended to be a valuable resource for researchers, scientists, and professionals engaged in chemical synthesis and drug development.

Introduction

This compound, also known as N-acetyldiphenylamine, is an aromatic organic compound featuring an acetyl group attached to the nitrogen atom of a diphenylamine (B1679370) moiety. Its structure, combining bulky phenyl groups with a planar amide, gives rise to unique chemical and physical properties that have been explored in various chemical contexts. While not as widely known as some of its structural relatives like acetanilide (B955), this compound serves as an important model compound in the study of tertiary amides and has been utilized as a ligand and an intermediate in the synthesis of more complex molecules.[1][2][3] This guide will explore the discovery, synthesis, and historical significance of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | N-Acetyldiphenylamine, Diphenylacetamide, N-Phenylacetanilide | [1][5] |

| CAS Number | 519-87-9 | [1][4] |

| Molecular Formula | C₁₄H₁₃NO | [1][4] |

| Molecular Weight | 211.26 g/mol | [1][4] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 100-103 °C | [1][6] |

| Boiling Point | 130 °C at 0.02 mm Hg | [1][6] |

| Density | ~1.125 g/cm³ (estimate) | [2][6] |

| Flash Point | 199.7 °C | [6] |

| Solubility | Moderately soluble in water, soluble in many common organic solvents. | [7] |

| pKa | -3.21 ± 0.50 (Predicted) | [1] |

| LogP | 3.37120 | [6] |

Experimental Protocols: Synthesis of this compound

The primary methods for the synthesis of this compound involve the N-acetylation of diphenylamine. This is typically achieved by reacting diphenylamine with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640).

Synthesis via Acetyl Chloride

This method utilizes the high reactivity of acetyl chloride to achieve efficient acetylation of diphenylamine.

Reaction:

(C₆H₅)₂NH + CH₃COCl → (C₆H₅)₂NCOCH₃ + HCl

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylamine (1 molar equivalent) in a suitable inert solvent such as toluene (B28343) or dichloromethane (B109758) (DCM).[8][9]

-

Slowly add acetyl chloride (at least 1 molar equivalent) to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours to ensure the reaction goes to completion.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing crushed ice or cold water to precipitate the crude product and to quench any unreacted acetyl chloride.[8]

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any hydrochloric acid and other water-soluble impurities.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol (B145695).[8]

Synthesis via Acetic Anhydride

This method uses the less reactive but more easily handled acetic anhydride as the acetylating agent.

Reaction:

(C₆H₅)₂NH + (CH₃CO)₂O → (C₆H₅)₂NCOCH₃ + CH₃COOH

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine diphenylamine (1 molar equivalent) and an excess of acetic anhydride (typically 2-3 molar equivalents).[9][10]

-

The reaction can be performed neat or in the presence of an inert solvent like glacial acetic acid.[11]

-

Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress should be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the cooled mixture into a large volume of cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.

-

Isolate the crude product by vacuum filtration and wash thoroughly with cold water, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acetic acid.

-

The product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture.

Discovery and Historical Context

The precise date and discoverer of this compound are not prominently documented in readily available historical records. However, its discovery can be situated within the broader context of the development of organic synthesis in the mid-19th century. The foundational work on amides and acetylation reactions was laid by chemists such as Charles Gerhardt and Auguste Cahours .

Gerhardt's work in the 1850s on the theory of types and his synthesis of acid anhydrides, including acetic anhydride, were monumental in providing the tools and theoretical framework for reactions like the acetylation of amines.[12][13] His investigations into the reactions of acid chlorides and anhydrides with various organic compounds paved the way for the systematic synthesis of amides.

The parent amine, diphenylamine, was first purposefully synthesized in 1866 by a group of French chemists.[7] Given the established methods of acetylation at the time, it is highly probable that this compound was first synthesized shortly thereafter by reacting diphenylamine with either acetyl chloride or acetic anhydride.

The historical significance of this compound is also linked to its simpler analogue, acetanilide (N-phenylacetamide) . Acetanilide was introduced as an analgesic and antipyretic in the 1880s, marking one of the earliest successes in synthetic medicinal chemistry.[14] The therapeutic application of acetanilide spurred further research into N-acylated aromatic amines, a class to which this compound belongs.

In the early 20th century, diphenylamine and its derivatives found significant industrial applications. They were, and continue to be, widely used as antioxidants in the rubber industry, as stabilizers for nitrocellulose-based explosives and propellants, and in the synthesis of dyes and pharmaceuticals.[7][15][16][17] While this compound itself may not have had a large-scale industrial application, its synthesis and chemical properties would have been of interest within the broader exploration of diphenylamine chemistry.

More recently, research has explored the synthesis of various derivatives of this compound, investigating their potential biological activities, including antimicrobial and analgesic properties.[8][18][19][20]

Conclusion

This compound, while not a compound of major industrial or pharmaceutical fame in its own right, holds a significant place in the landscape of organic chemistry. Its synthesis is a classic example of N-acetylation, a fundamental transformation in organic synthesis. The historical context of its likely discovery is rooted in the pioneering work of 19th-century chemists who laid the groundwork for modern synthetic chemistry. Today, it continues to be a relevant molecule in research, particularly as a scaffold for the development of new compounds with potential biological activities. This guide has provided a detailed overview of its properties, synthesis, and historical background to serve as a valuable reference for the scientific community.

References

- 1. This compound CAS#: 519-87-9 [amp.chemicalbook.com]

- 2. Acetamide,N,N-diphenyl- | CAS#:519-87-9 | Chemsrc [chemsrc.com]

- 3. This compound CAS#: 519-87-9 [m.chemicalbook.com]

- 4. This compound | C14H13NO | CID 10615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Page loading... [guidechem.com]

- 7. Diphenylamine - Wikipedia [en.wikipedia.org]

- 8. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Charles Gerhardt | French Chemist & Organic Synthesis Pioneer | Britannica [britannica.com]

- 13. [Clarification on publications concerning the synthesis of acetylsalicylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Paracetamol - Wikipedia [en.wikipedia.org]

- 15. Diphenylamine - 1,1,1-Trichloroethane and Four Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The biodegradability of diphenylamine_Chemicalbook [chemicalbook.com]

- 18. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 19. jddtonline.info [jddtonline.info]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Biological Activity Screening of N,N-Diphenylacetamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological activity screening of N,N-Diphenylacetamide and, more extensively, its derivatives. While data on the parent compound is limited, its core structure serves as a key scaffold in the development of various biologically active molecules. This document collates available quantitative data on the antimicrobial, anticancer, and anti-inflammatory properties of this compound derivatives. Detailed experimental protocols for key screening assays are provided to facilitate further research and development in this area.

Introduction

This compound is an organic compound featuring a central acetamide (B32628) moiety with two phenyl groups attached to the nitrogen atom. While its direct biological applications are not extensively documented, the this compound core is a recurring motif in a variety of pharmacologically active compounds. This guide focuses on the preliminary biological screening of this class of molecules, summarizing the existing data on derivatives and providing detailed methodologies for their evaluation. The aim is to furnish researchers and drug development professionals with a foundational understanding of the potential therapeutic applications of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts with the chloroacetylation of diphenylamine (B1679370).[1] This is followed by further reactions to introduce various functional groups, leading to a diverse library of compounds for biological screening.[1]

A general synthetic scheme is presented below:

General synthesis workflow for this compound derivatives.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable antimicrobial and antifungal activities.[1][2][3] The cup-plate method is a common preliminary screening technique to assess this activity.[1]

Quantitative Data: Antimicrobial Activity

| Compound | Test Organism | Zone of Inhibition (mm) | Reference |

| 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide (A1) | Bacillus subtilis | Significant Activity | [1][2] |

| Escherichia coli | Significant Activity | [1][2] | |

| Aspergillus niger | Significant Activity | [1][2] | |

| 2-(2-(3-methylbenzylidene)hydrazinyl)-N,N-diphenylacetamide (A5) | Bacillus subtilis | Significant Activity | [1][2] |

| Escherichia coli | Significant Activity | [1][2] | |

| Aspergillus niger | Significant Activity | [1][2] | |

| 2-(2-(2-nitrobenzylidine)hydrazinyl)-N,N-diphenylacetamide (A7) | Bacillus subtilis | Significant Activity | [1][2] |

| Escherichia coli | Significant Activity | [1][2] | |

| Aspergillus niger | Significant Activity | [1][2] |

Note: "Significant Activity" is as reported in the source, specific inhibition zone diameters were not provided.

Experimental Protocol: Cup-Plate Agar (B569324) Diffusion Method

This method is a widely used technique for the preliminary screening of antimicrobial activity.

Experimental workflow for the cup-plate agar diffusion method.

Methodology:

-

Media Preparation: A suitable agar medium is prepared, sterilized by autoclaving, and allowed to cool to approximately 45-50°C.

-

Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.